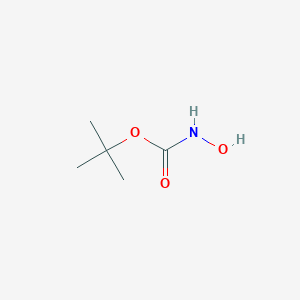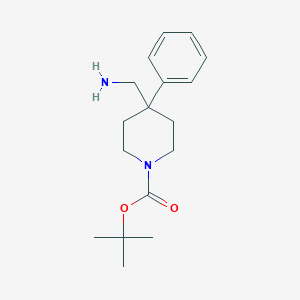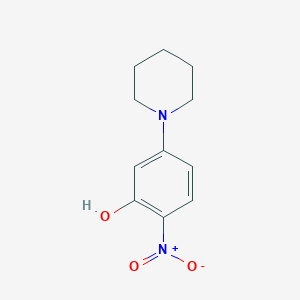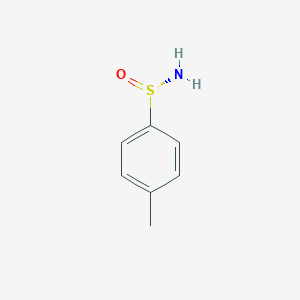
3-Chloro-5-(methoxycarbonyl)benzoic acid
Descripción general
Descripción
3-Chloro-5-(methoxycarbonyl)benzoic acid is a chemical compound with the molecular formula C9H7ClO4 . It has a molecular weight of 214.60 g/mol . The IUPAC name for this compound is 3-chloro-5-methoxycarbonylbenzoic acid .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(methoxycarbonyl)benzoic acid can be represented by the canonical SMILES notation: COC(=O)C1=CC(=CC(=C1)C(=O)O)Cl . This compound has a topological polar surface area of 63.6 Ų and contains 14 heavy atoms .Physical And Chemical Properties Analysis
3-Chloro-5-(methoxycarbonyl)benzoic acid has a molecular weight of 214.60 g/mol . It has a computed XLogP3 value of 2.5, indicating its relative lipophilicity . This compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has three rotatable bonds . The exact mass and monoisotopic mass of this compound are both 214.0032864 g/mol .Aplicaciones Científicas De Investigación
Synthesis of SGLT2 Inhibitors
3-Chloro-5-(methoxycarbonyl)benzoic acid: is a key intermediate in the synthesis of a family of SGLT2 inhibitors , which are a new class of drugs for the treatment of diabetes. These inhibitors work by removing glucose from the urine, reducing blood glucose levels without depending on insulin . The compound’s role in the development of these inhibitors highlights its importance in addressing a major public health problem.
Pharmaceutical Research
In pharmaceutical research, this compound is utilized as a building block for various therapeutic agents. Its chemical structure allows for the creation of molecules with potential antidiabetic properties, contributing to the development of novel drugs with new targets and mechanisms .
Chemical Process Scale-Up
The compound has been used in industrial-scale processes to produce high yields of desired products. Its practical process scale-up demonstrates significant cost reduction and efficiency, making it valuable for large-scale pharmaceutical manufacturing .
Structure-Activity Relationship Studies
Researchers have used 3-Chloro-5-(methoxycarbonyl)benzoic acid to study the structure-activity relationship of SGLT2 inhibitors. Understanding this relationship is crucial for designing compounds with enhanced therapeutic efficacy .
Organic Synthesis
As a versatile chemical building block, this compound is employed in organic synthesis to create a variety of complex molecules. Its reactivity and stability under various conditions make it a staple in synthetic organic chemistry laboratories .
Propiedades
IUPAC Name |
3-chloro-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLARAVKGVUMKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646575 | |
| Record name | 3-Chloro-5-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(methoxycarbonyl)benzoic acid | |
CAS RN |
153203-57-7 | |
| Record name | 1-Methyl 5-chloro-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153203-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)










